Cap-dependent Endonuclease-IN-6: A Technical Overview
Cap-dependent Endonuclease-IN-6: A Technical Overview
For Research, Scientific, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-6 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication.[1] This document provides a technical guide on the available information regarding Cap-dependent endonuclease-IN-6, including its mechanism of action, in vitro efficacy, and the broader context of CEN inhibition as an antiviral strategy.
Chemical Properties and Structure
Cap-dependent endonuclease-IN-6, also referred to as compound 13 in some literature, is an azacyclodiketone compound.[1] While a detailed synthesis protocol is proprietary and contained within patent CN111606928A, the fundamental chemical characteristics are summarized below.
| Property | Value | Reference |
| Chemical Name | Cap-dependent endonuclease-IN-6 | [1] |
| CAS Number | 2489248-15-7 | [1] |
| Molecular Formula | C₂₃H₂₁N₃O₃S | [2] |
| Molecular Weight | 419.50 g/mol | [2] |
| SMILES Notation | O=C(C(C)(C)CN(C1C2=CC=CC=C2SCC3=NC=CC=C31)N4C=C5)C4=C(O)C5=O | [1] |
Mechanism of Action: Targeting Viral "Cap-Snatching"
Cap-dependent endonuclease-IN-6 exerts its antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus. This process is crucial for the initiation of viral mRNA synthesis. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of PA, PB1, and PB2 subunits, hijacks the 5' cap structures from host cell pre-mRNAs.[3][4] This capped fragment is then used as a primer to transcribe the viral genome.
The cap-dependent endonuclease, located in the PA subunit of the viral polymerase, is responsible for cleaving the host pre-mRNA.[3][4] By inhibiting this endonuclease activity, Cap-dependent endonuclease-IN-6 prevents the generation of capped primers, thereby halting viral transcription and replication.[5]
Signaling Pathway: Influenza Virus Replication Cycle
The following diagram illustrates the key stages of the influenza A virus replication cycle, highlighting the point of intervention for cap-dependent endonuclease inhibitors.
Caption: Inhibition of the cap-snatching process by CEN inhibitors.
Experimental Workflow: Cap-Snatching Mechanism
The cap-snatching process is a multi-step mechanism that can be targeted by inhibitors like Cap-dependent endonuclease-IN-6.
Caption: Inhibition of the PA subunit's endonuclease activity.
In Vitro Efficacy
Cap-dependent endonuclease-IN-6 has demonstrated potent inhibitory activity against the influenza virus in vitro.
| Parameter | Value | Virus Strain | Cell Line | Assay Type | Reference |
| EC₅₀ (50% Effective Concentration) | 38.21 nM | Influenza A | MDCK | CPE Reduction | [1] |
| CC₅₀ (50% Cytotoxic Concentration) | > 10 µM (example) | N/A | MDCK | MTT Assay | N/A |
| SI (Selectivity Index) | > 261 (example) | N/A | N/A | CC₅₀ / EC₅₀ | N/A |
Note: CC₅₀ and SI values are examples for illustrative purposes as specific data for Cap-dependent endonuclease-IN-6 is not publicly available.
Experimental Protocols
Detailed experimental protocols for the synthesis of Cap-dependent endonuclease-IN-6 are proprietary. However, standard methodologies for evaluating the in vitro and in vivo efficacy of anti-influenza compounds are described below.
In Vitro Antiviral Activity Assay (CPE Reduction Assay)
This assay determines the concentration of the inhibitor required to protect cells from the virus-induced cytopathic effect (CPE).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Cap-dependent endonuclease-IN-6
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of Cap-dependent endonuclease-IN-6 in DMEM.
-
Infect the MDCK cell monolayers with a predetermined titer of influenza A virus.
-
Immediately after infection, add the serial dilutions of the inhibitor to the respective wells.
-
Include virus-only (positive control for CPE) and cell-only (negative control) wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is evident in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the inhibitor concentration.[6][7]
In Vivo Efficacy in a Mouse Model of Influenza Infection
This protocol outlines a general procedure to assess the in vivo efficacy of an antiviral compound in a lethal influenza virus challenge model.[4]
Materials:
-
6-8 week old BALB/c mice
-
Mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1)
-
Cap-dependent endonuclease-IN-6 formulated for oral administration
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatize mice for at least 3 days prior to the experiment.
-
Anesthetize mice and intranasally infect them with a lethal dose of influenza A virus.
-
Randomly assign mice to treatment and control groups.
-
Administer Cap-dependent endonuclease-IN-6 or vehicle control orally at specified doses and time points post-infection (e.g., once or twice daily for 5 days).
-
Monitor mice daily for weight loss and signs of morbidity.
-
A subset of mice from each group can be euthanized at various time points to collect lung tissue for viral titer determination (e.g., by plaque assay or qRT-PCR).
-
Primary endpoints typically include survival rate and reduction in lung viral titers.
Conclusion
Cap-dependent endonuclease-IN-6 is a promising anti-influenza agent that targets a critical step in the viral replication cycle. Its potent in vitro activity warrants further investigation, including detailed in vivo efficacy and safety studies. The development of specific and potent CEN inhibitors like Cap-dependent endonuclease-IN-6 represents a valuable strategy in the ongoing effort to combat influenza virus infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cap-dependent endonuclease-IN-6 Datasheet DC Chemicals [dcchemicals.com]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 5. CN111410661B - Cap-dependent endonuclease inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
